molecular formula C11H11N3O4S B2947509 2-hydroxy-N-(2-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide CAS No. 90286-77-4

2-hydroxy-N-(2-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B2947509
CAS No.: 90286-77-4
M. Wt: 281.29
InChI Key: SOBBCJKQMURDAT-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimidine-sulfonamide class, characterized by a dihydropyrimidine core substituted with hydroxyl (C2), oxo (C6), and sulfonamide (C5) groups. The sulfonamide nitrogen is further substituted with a 2-methylphenyl group.

Properties

IUPAC Name

N-(2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c1-7-4-2-3-5-8(7)14-19(17,18)9-6-12-11(16)13-10(9)15/h2-6,14H,1H3,(H2,12,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBBCJKQMURDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Hydroxy-N-(2-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a sulfonamide derivative characterized by its unique pyrimidine ring structure. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal domains. The presence of a hydroxyl group, sulfonamide group, and a methylphenyl substituent contributes to its reactivity and interaction with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₄N₂O₃S
  • Molecular Weight : Approximately 250.31 g/mol
  • Structural Features :
    • Pyrimidine ring with a hydroxyl group at the second position.
    • Sulfonamide group at the fifth position.
    • Ketone at the sixth position.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism often involves inhibition of bacterial cell wall synthesis.
  • Antifungal Properties : Studies have highlighted its antifungal efficacy against pathogens such as Candida albicans and Aspergillus species. The compound interacts with specific molecular targets, disrupting essential biochemical pathways.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions.
  • Binding Affinity : Molecular docking studies suggest that the compound binds effectively to active sites on enzymes, blocking their activity.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Properties
2-Hydroxy-N-(3-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamideSimilar pyrimidine core with different phenyl substitutionAntimicrobialEnhanced potency against resistant strains
2-Hydroxy-N-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamideChlorinated phenyl groupAntifungalIncreased lipophilicity affecting bioavailability
This compound Methyl substitution on phenyl groupAntibacterialAltered spectrum of activity against Gram-positive bacteria

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study conducted by researchers evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound. Results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a therapeutic agent in treating bacterial infections.
  • Molecular Docking Analysis :
    • Molecular docking studies revealed that the compound has a high binding affinity for bacterial penicillin-binding proteins (PBPs), which are crucial for cell wall synthesis. This interaction suggests a mechanism similar to that of traditional beta-lactam antibiotics.
  • Fungal Resistance Study :
    • In another study focusing on fungal pathogens, the compound was tested against resistant strains of Candida. The results showed that it could effectively inhibit growth even in strains resistant to conventional antifungal treatments.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Sulfonamide Class

The following sulfonamide derivatives share the pyrimidine-sulfonamide scaffold but differ in substituents (Table 1):

Compound Name Molecular Formula Molecular Weight Substituent on Sulfonamide Nitrogen Key Features
2-hydroxy-N-(2-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide (Target) C₁₁H₁₁N₃O₄S 281.29 g/mol 2-methylphenyl Moderate lipophilicity, compact substituent
2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide C₁₃H₁₅N₃O₅S 325.34 g/mol 2-(4-methoxyphenyl)ethyl Increased lipophilicity, extended chain
2-hydroxy-6-oxo-N-[(pyridin-3-yl)methyl]-1,6-dihydropyrimidine-5-sulfonamide C₁₀H₁₀N₄O₄S 282.27 g/mol pyridin-3-ylmethyl Enhanced polarity, potential for H-bonding

Structural Implications :

  • The 2-methylphenyl group in the target compound provides moderate lipophilicity, which may balance membrane permeability and solubility.
  • The pyridin-3-ylmethyl group introduces a heteroaromatic ring, improving water solubility and enabling interactions with polar biological targets .

Functional Comparison with Non-Sulfonamide Pyrimidine Derivatives

Salicylanilides and Carbamates (Non-Sulfonamide Comparators)

A 2010 Molecules study evaluated structurally distinct pyrimidine derivatives, including salicylanilides and carbamates (Table 2) :

Compound Name Core Structure Key Substituents Biological Activity
2-hydroxy-N-(2-methylphenyl)benzamide (1) Benzamide 2-methylphenyl Moderate anti-mycobacterial activity (comparable to isoniazid)
2-hydroxy-N-(2-propoxyphenyl)benzamide (5) Benzamide 2-propoxyphenyl High antifungal activity (> fluconazole), antibacterial activity (> ciprofloxacin)
Target Sulfonamide Pyrimidine-sulfonamide 2-methylphenyl No direct activity data in evidence; inferred potential based on structural class

Key Findings :

  • Substituent bulkiness and lipophilicity correlate with enhanced activity in benzamide derivatives. For example, the 2-propoxyphenyl group in compound 5 improved antifungal and antibacterial effects compared to smaller substituents .
  • While the target sulfonamide shares a 2-methylphenyl group with compound 1, the sulfonamide moiety may confer distinct target specificity (e.g., sulfonamide-sensitive enzymes like carbonic anhydrase) .

Comparison with Other Pyrimidine Derivatives

  • 6-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-1,6-dihydropyrimidine-5-carboxylic acid : Replaces sulfonamide with a carboxylic acid and thioether group.
  • 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile :

    • Contains a nitrile group and alkyl chain, likely influencing enzyme inhibition kinetics (e.g., kinase or protease targets).

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